

Application Note: UV-VIS Spectrophotometric Method for Furazidine Quantification in Suppositories

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Furazidine	
Cat. No.:	B1195691	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of **Furazidine** in suppository formulations using a UV-VIS spectrophotometric method. The method is intended for quality control and research applications.

Introduction

Furazidine is a nitrofuran derivative with antibacterial activity, commonly used in the treatment of urogenital infections. Its delivery via suppositories offers a viable alternative to oral administration. This application note describes a simple, rapid, and accurate UV-VIS spectrophotometric method for the determination of **Furazidine** content in suppositories. The method is based on the principle of measuring the absorbance of a solution containing the analyte at its wavelength of maximum absorbance (λ max). The concentration of the drug is then determined using the Beer-Lambert law.

Principle

The quantitative determination of **Furazidine** is based on its ultraviolet absorption. The method involves the extraction of **Furazidine** from the suppository matrix into a suitable solvent, followed by the measurement of its absorbance at the λ max. A calibration curve is constructed by plotting the absorbance of standard solutions of known concentrations versus their



respective concentrations. The concentration of Furazidine in the sample solution is then interpolated from this calibration curve.

Experimental Protocols

Δ	Apparatus	and	Reagents
•	Apparatus:		

- UV-VIS Spectrophotometer (double beam)
 - Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)
 - Pipettes (various sizes)
 - Analytical balance
 - Water bath
 - Sonicator
 - Syringe filters (0.45 μm)
 - Beakers
 - Glass stirring rods
- Reagents:
 - Furazidine reference standard
 - Suppository samples containing Furazidine
 - Dimethylformamide (DMF)
 - Acetate buffer (pH 4.5)
 - Purified water
 - Methanol (for cleaning)



Preparation of Solutions

- Acetate Buffer (pH 4.5): Prepare by dissolving an appropriate amount of sodium acetate and acetic acid in purified water to achieve the desired pH.
- Standard Stock Solution of Furazidine (100 μg/mL):
 - Accurately weigh 10 mg of Furazidine reference standard.
 - Transfer it to a 100 mL volumetric flask.
 - Dissolve in a small amount of DMF and then dilute to the mark with acetate buffer. Mix well.
- Working Standard Solutions:
 - From the standard stock solution, prepare a series of working standard solutions by appropriate dilutions with acetate buffer to obtain concentrations in the range of 2-10 μg/mL.

Sample Preparation

The extraction of **Furazidine** from the suppository base is a critical step. The procedure may vary slightly depending on the nature of the suppository base (hydrophobic or hydrophilic).

- Weigh one suppository and record its weight.
- Place the suppository in a 50 mL beaker and gently heat on a water bath until it melts.
- Add 20 mL of a suitable solvent (e.g., a mixture of DMF and acetate buffer) to the molten suppository.
- Stir the mixture thoroughly to ensure the dispersion of the drug into the solvent. For complete
 extraction, the mixture can be sonicated for 15-20 minutes.
- Transfer the solution quantitatively to a 50 mL volumetric flask.
- Rinse the beaker with the solvent and add the rinsing to the volumetric flask.



- Allow the solution to cool to room temperature and then dilute to the mark with the solvent.
- Filter the solution through a 0.45 μm syringe filter to remove any insoluble excipients.
- Further dilute the filtrate with acetate buffer to obtain a final concentration within the range of the calibration curve.

Spectrophotometric Measurement

- Set the UV-VIS spectrophotometer to scan in the range of 200-400 nm.
- Use acetate buffer as the blank.
- Record the UV spectrum of a diluted standard solution to determine the λmax of Furazidine.
 The reported λmax is approximately 292 nm.[1]
- Set the spectrophotometer to measure the absorbance at the determined λmax.
- Measure the absorbance of all working standard solutions and the prepared sample solutions.

Construction of the Calibration Curve

- Plot a graph of absorbance versus the concentration of the working standard solutions.
- Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1 indicates good linearity.

Quantification of Furazidine in the Sample

- Using the absorbance of the sample solution and the equation of the calibration curve, calculate the concentration of **Furazidine** in the sample solution.
- Calculate the total amount of **Furazidine** in the suppository, taking into account the dilutions made during sample preparation.

Data Presentation

Table 1: Calibration Curve Data for Furazidine



Concentration (µg/mL)	Absorbance (at λmax = 292 nm)
2	0.152
4	0.305
6	0.458
8	0.610
10	0.763
Linear Regression	
Equation	y = 0.0761x + 0.0002
Correlation Coefficient (R²)	0.9999

Table 2: Quantification of Furazidine in Suppository

Samples

Sample ID	Weight of Suppositor y (g)	Absorbance of Sample Solution	Concentrati on from Calibration Curve (µg/mL)	Amount of Furazidine per Suppositor y (mg)	% Label Claim
Sample 1	2.05	0.485	6.37	99.8	99.8%
Sample 2	2.02	0.491	6.45	100.2	100.2%
Sample 3	2.08	0.482	6.33	99.5	99.5%

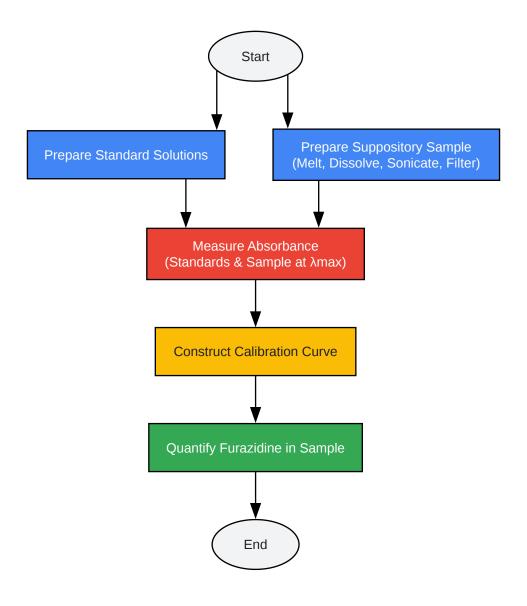
Table 3: Method Validation Parameters (as per ICH Guidelines)



Parameter	Result	Acceptance Criteria
Linearity (R²)	0.9999	$R^2 \ge 0.999$
Range (μg/mL)	2 - 10	-
Accuracy (% Recovery)	98.5% - 101.2%	98.0% - 102.0%
Precision (% RSD)		
- Repeatability	< 1.0%	≤ 2.0%
- Intermediate Precision	< 1.5%	≤ 2.0%
Robustness	Robust	No significant change in absorbance

Visualizations

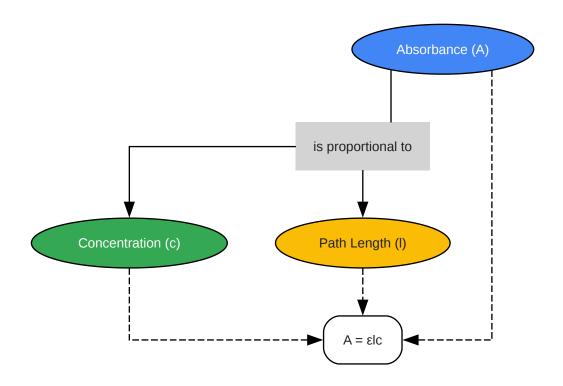




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Caption: Experimental workflow for **Furazidine** quantification.





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Caption: Principle of the Beer-Lambert Law.

Conclusion

The described UV-VIS spectrophotometric method is a straightforward, cost-effective, and reliable approach for the quantification of **Furazidine** in suppository formulations. The validation data demonstrates that the method is linear, accurate, and precise, making it suitable for routine quality control analysis in a pharmaceutical setting. Proper sample preparation to ensure complete extraction of the active pharmaceutical ingredient from the suppository matrix is crucial for obtaining accurate results.

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References

1. repository.usmf.md [repository.usmf.md]







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